![molecular formula C23H16BrClN2O4 B3035769 (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate CAS No. 338415-76-2](/img/structure/B3035769.png)
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate
Overview
Description
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate is a useful research compound. Its molecular formula is C23H16BrClN2O4 and its molecular weight is 499.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Mechanism Studies
- Nucleophilic Substitution Reactions : The compound has been studied for its behavior in nucleophilic substitution reactions. For instance, research on thiophenyl 4-nitrobenzoates (related compounds) has been conducted to understand the kinetics of reactions with pyridines. These studies are crucial for understanding the chemical behavior of related compounds in various environments, particularly in organic synthesis (Koh, Han, & Lee, 1999).
Structural Analysis and Material Properties
Molecular Structure and Hyperpolarizability : Research includes the synthesis and structural analysis of related compounds, like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate. Such studies are significant for understanding the molecular geometry, electronic properties, and potential applications in material science (Chidan Kumar et al., 2014).
Medicinal Chemistry and Drug Design
- Design of Novel Pharmaceuticals : The structural and chemical properties of related compounds, like Schiff base derivatives, are studied for their potential applications in medicinal chemistry and drug design (Sharma, Jadeja, Kant, & Gupta, 2014).
Antibacterial and Antimicrobial Research
- Anti-salmonella Activity : Research on the derivatives of the compound has shown significant antibacterial activity against Salmonella typhi, indicating potential applications in antibacterial drug development (Salama, 2020).
Supramolecular Chemistry
- Hydrogen-Bonded Structures : Studies have been conducted on the hydrogen-bonded structures of related compounds, providing valuable insights for the development of supramolecular materials and understanding intermolecular interactions (Portilla et al., 2007).
properties
IUPAC Name |
[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] 3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O4/c24-17-8-4-15(5-9-17)22(21-13-20(21)14-6-10-18(25)11-7-14)26-31-23(28)16-2-1-3-19(12-16)27(29)30/h1-12,20-21H,13H2/b26-22+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNJJLNQQUWACO-XTCLZLMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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